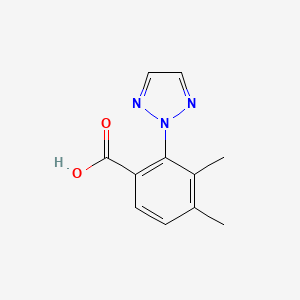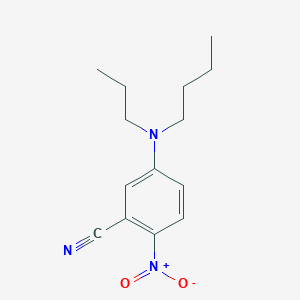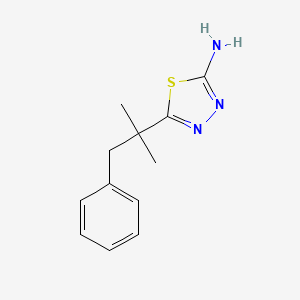
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is an organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid typically involves the Ullmann-Goldberg coupling reaction. This reaction is catalyzed by copper(I) oxide (Cu2O) and does not require a ligand. The starting materials are 2-bromo-4-methylbenzoic acid and 1H-1,2,3-triazole . The reaction is carried out under reflux conditions in a suitable solvent such as dimethyl sulfoxide (DMSO).
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the Ullmann-Goldberg coupling reaction is scalable and can be adapted for large-scale synthesis. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triazole ring into different hydrogenated forms.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted triazole derivatives.
Applications De Recherche Scientifique
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound can be explored for its potential therapeutic effects.
Materials Science: The compound can be used in the synthesis of coordination polymers and metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Biology: It can be used as a ligand in biochemical studies to investigate enzyme interactions and binding affinities.
Mécanisme D'action
The mechanism of action of 3,4-Dimethyl-2-(triazol-2-yl)benzoic acid depends on its specific application. In medicinal chemistry, triazole derivatives typically exert their effects by binding to specific enzymes or receptors, inhibiting their activity. The triazole ring can form hydrogen bonds and coordinate with metal ions, enhancing its binding affinity and specificity . The molecular targets and pathways involved vary based on the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Dimethyl-4-(triazol-4-yl)benzoic acid
- 4-Methyl-2-(triazol-2-yl)benzoic acid
- 2-(3,5-Dimethyl-4H-1,2,4-triazol-4-yl)benzoic acid
Uniqueness
3,4-Dimethyl-2-(triazol-2-yl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and binding properties. The presence of both methyl groups and the triazole ring can enhance its stability and potential interactions with biological targets .
Propriétés
Formule moléculaire |
C11H11N3O2 |
|---|---|
Poids moléculaire |
217.22 g/mol |
Nom IUPAC |
3,4-dimethyl-2-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C11H11N3O2/c1-7-3-4-9(11(15)16)10(8(7)2)14-12-5-6-13-14/h3-6H,1-2H3,(H,15,16) |
Clé InChI |
SRZDQNBTFBZGLB-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C(=O)O)N2N=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-1,8-Diazaspiro[4.5]decane](/img/structure/B13874149.png)

![N-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)aniline](/img/structure/B13874158.png)






![6-Ethynyl-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid](/img/structure/B13874202.png)
![(4-Cyclopropylpiperazin-1-yl)-[4-(1-hydroxypropyl)phenyl]methanone](/img/structure/B13874208.png)


![5-Chloro-2-[(2-chloro-4-nitrophenyl)methyl]-1,3-benzothiazole](/img/structure/B13874231.png)
